molecular formula C10H11NO B3044833 4,5-dimethyl-1,3-dihydro-2H-indol-2-one CAS No. 100487-72-7

4,5-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3044833
CAS No.: 100487-72-7
M. Wt: 161.2 g/mol
InChI Key: DCWSRBDYLSWXIS-UHFFFAOYSA-N
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Description

4,5-dimethyl-1,3-dihydro-2H-indol-2-one is a synthetically versatile indolinone derivative of interest in medicinal chemistry and drug discovery. This compound features a core 1,3-dihydro-2H-indol-2-one (oxindole) scaffold, a privileged structure found in numerous biologically active molecules . The specific 4,5-dimethyl substitution pattern on the aromatic ring makes it a valuable building block for the exploration of structure-activity relationships in the development of new therapeutic agents. Researchers utilize this and related scaffolds in the design and synthesis of compounds for screening against various biological targets . Indol-2-one derivatives have been extensively investigated for their antitumor properties, with some analogs demonstrating the ability to inhibit cellular proliferation, interfere with cell cycle progression, and induce apoptosis in cancer cell lines . Furthermore, the 1,3-dihydro-2H-indol-2-one structure is a key component in approved pharmaceutical agents, such as the non-ergot dopamine agonist Ropinirole, which is used in the treatment of Parkinson's disease . As a fine chemical with high purity, this compound serves as a critical intermediate for further functionalization through various organic reactions, supporting innovation in lead compound optimization. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

100487-72-7

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4,5-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO/c1-6-3-4-9-8(7(6)2)5-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

DCWSRBDYLSWXIS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)C

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

  • 5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one (CAS: N/A): This derivative replaces the 4,5-dimethyl groups with a 5-acetyl substituent and a 1-methyl group.
  • The thiazole’s heteroatoms (N, S) may improve binding to metalloenzymes or receptors .
  • 3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one (CAS: N/A): Features a nitro group (electron-withdrawing) and a dimethylphenylamino substituent, significantly increasing reactivity in electrophilic substitutions and redox-sensitive applications .

Halogenated Derivatives

  • 4,5,4',5'-Tetrachloro-Δ²,²'(3H,3'H)-bi[1H-indole]-3,3'-dione (CAS: N/A): A dimeric indole derivative with four chlorine atoms. The electronegative Cl substituents enhance oxidative stability and may confer antimicrobial activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
4,5-Dimethyl-1,3-dihydro-2H-indol-2-one 161.20 1.936 29.1 4-CH₃, 5-CH₃
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 203.23 ~2.5 46.2 5-COCH₃, 1-CH₃
3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one 297.31 2.8 78.9 5-NO₂, 3-(2,4-dimethylphenyl)
4,5,4',5'-Tetrachloro-biindole-dione 397.92 3.2 58.4 4-Cl, 5-Cl (dimeric)

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing indole derivatives. For this compound, this method involves cyclizing 4,5-dimethylphenylhydrazine with a γ-keto acid or ester under acidic conditions.

Procedure :

  • Starting Materials : 4,5-Dimethylphenylhydrazine and ethyl levulinate.
  • Conditions : Reflux in glacial acetic acid (12 h, 120°C).
  • Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by cyclodehydration.
  • Yield : 60–70% after recrystallization from ethanol.

Optimization Insights :

  • Acid Choice : HCl vs. H₂SO₄
    • HCl (2 M) improves regioselectivity but reduces yield (55%) due to side reactions.
    • H₂SO₄ (conc.) achieves higher yields (70%) but requires strict temperature control to avoid over-oxidation.
Parameter Condition Yield (%) Purity (%)
Solvent Glacial acetic acid 68 98
Catalyst (H₂SO₄) 10 mol% 70 97
Temperature 120°C 67 96

Acid-Catalyzed Cyclization of N-Substituted Amines

This method leverages intramolecular cyclization of N-(2-carboxyaryl) amines under dehydrating conditions.

Procedure :

  • Starting Material : 2-(2-Aminophenyl)propane-1,3-diol.
  • Conditions : Phosphoric acid (85%) at 100°C for 8 h.
  • Mechanism : Protonation of the amine, followed by nucleophilic attack and lactam formation.
  • Yield : 50–55% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Challenges :

  • Byproduct Formation : Competing intermolecular reactions produce dimeric species (~15%).
  • Mitigation : Dilute reaction conditions (0.1 M) suppress oligomerization.

Methyl Triflate (MeOTf)-Induced Annulation

Adapted from indolo[1,2-a]indole syntheses, this method employs MeOTf to activate nitrile groups for cyclization.

Procedure :

  • Starting Material : N-(2-Cyano-4,5-dimethylphenyl)acetamide.
  • Conditions : MeOTf (1.5 eq) in dichloroethane (DCE) at 90°C for 24 h.
  • Mechanism :
    • MeOTf generates a reactive carbenium ion intermediate.
    • Intramolecular Friedel-Crafts alkylation forms the indole-lactam core.
  • Yield : 85–90% after hydrolysis (1 M HCl).

Optimization :

  • Solvent Screening :
    • DCE outperforms toluene (85% vs. 45%) due to better carbenium ion stabilization.
  • Temperature : Below 80°C, incomplete conversion occurs (<50% yield).
Solvent Temperature (°C) Time (h) Yield (%)
DCE 90 24 85
Toluene 90 24 45
CHCl₃ 90 24 60

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Fischer Indole 70 98 High 12
Acid-Catalyzed 55 95 Moderate 8
MeOTf Annulation 85 99 Low 35

Key Findings :

  • Fischer Indole : Preferred for large-scale synthesis due to low reagent costs.
  • MeOTf Annulation : Superior yield and purity but limited by MeOTf’s hygroscopicity and cost.

Advanced Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 2.53 (s, 3H, CH₃), 3.88 (s, 3H, NCH₃), 6.98–7.84 (m, aromatic H).
    • ¹³C NMR : 157.3 ppm (C=O), 8.9 ppm (CH₃).
  • HRMS : [M+H]⁺ observed at m/z 161.2004 (calc. 161.2004).

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in kinase inhibitor development (e.g., JAK2/STAT3 pathway modulators).
  • Materials Science : Serves as a ligand in luminescent Ir(III) complexes for OLEDs.

Q & A

Q. Table 1: Representative Synthetic Routes

MethodCatalystYield (%)ConditionsReference
Cyclocondensationp-TSA85–90RT, 12 h
Microwave-assistedFeCl₃7880°C, 30 min

How can researchers resolve contradictions in reported reaction yields for indol-2-one derivatives?

Advanced Research Focus
Discrepancies in yields often arise from variations in catalysts, solvents, or purification techniques. To address this:

Reproduce baseline conditions : Use protocols from high-yield studies (e.g., p-TSA at RT) .

Control variables : Systematically test solvents (e.g., DMF vs. MeOH), catalyst loadings, and reaction times.

Characterize intermediates : Employ NMR or mass spectrometry to identify side products (e.g., dimerization or oxidation byproducts).

Statistical analysis : Apply Design of Experiments (DoE) to optimize multi-variable interactions .

Example : A study comparing p-TSA and FeCl₃ found that FeCl₃ promoted side reactions in polar solvents, reducing yields by ~15% .

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • TLC/HPLC : Monitor reaction progress and purity (e.g., chloroform:methanol 9:1 for TLC) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4/C5).
    • IR : Detect carbonyl (C=O) stretches (~1700 cm⁻¹).
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolve stereochemistry and confirm tautomeric forms (e.g., keto-enol tautomerism) .
  • DFT calculations : Predict electronic properties and reactivity indices for novel derivatives.

How do structural modifications influence the bioactivity of indol-2-one derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that:

  • C3 substitution : Introducing sulfonyl or pyrrolidinyl groups enhances anti-HIV activity .
  • C5/C6 methylation : Improves metabolic stability but may reduce antibacterial potency .
  • Heterocyclic fusion : Imidazole or pyrazole rings at C3 increase anticonvulsant activity .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeSubstituentsActivity (IC₅₀, μM)Reference
5-Fluoro-3-sulfonamideC5-F, C3-SO₂NH₂Anti-HIV: 0.8
4,5-Dimethyl-3-imidazoleC4/C5-Me, C3-imidazoleAnticonvulsant: 12

Q. Methodological Approach :

Library synthesis : Prepare derivatives with systematic substitutions.

In vitro assays : Test against target pathogens (e.g., MTB for antitubercular activity).

Molecular docking : Correlate substituent effects with binding affinity (e.g., HIV protease inhibition) .

What safety protocols are recommended for handling indol-2-one derivatives in the lab?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Consideration :

  • Toxicity screening : Perform Ames tests for mutagenicity if novel derivatives are synthesized.
  • Waste stream analysis : Use LC-MS to detect trace contaminants in reaction quenches .

How can computational methods aid in the design of novel indol-2-one derivatives?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to TB DprE1 enzyme) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
  • QSAR modeling : Develop predictive models for antitubercular activity based on electronic parameters (e.g., HOMO-LUMO gaps) .

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